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molecular formula C5H11NO2 B8513491 2-Methyl-3-methoxypropionamide

2-Methyl-3-methoxypropionamide

Cat. No. B8513491
M. Wt: 117.15 g/mol
InChI Key: BQTJJGGRUHUVMD-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

117.2 g (1.0 mole) of 2-methyl-3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 20 hours in a temperature range of 145°-175° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 122 g (0.72 mole=72% of the theoretical yield) of colorless oil having a Bp0.1 of 106°-110° C. are distilled off.
Quantity
117.2 g
Type
reactant
Reaction Step One
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6]OC)[C:3]([NH2:5])=[O:4].[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13]N.N.[OH-].[Na+]>>[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13][NH:5][C:3](=[O:4])[C:2]([CH3:6])=[CH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
117.2 g
Type
reactant
Smiles
CC(C(=O)N)COC
Name
Quantity
107.3 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated in a high vacuum at 90° to 110° C
CUSTOM
Type
CUSTOM
Details
The methanol is split off within about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased
CUSTOM
Type
CUSTOM
Details
122 g (0.72 mole=72% of the theoretical yield) of colorless oil
CUSTOM
Type
CUSTOM
Details
a Bp0.1 of 106°-110° C.
DISTILLATION
Type
DISTILLATION
Details
are distilled off

Outcomes

Product
Name
Type
Smiles
CN(CCCNC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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